molecular formula C20H36O5 B3025968 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid CAS No. 21562-54-9

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid

Cat. No.: B3025968
CAS No.: 21562-54-9
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-HBYHEDERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9α,11α,15R-Trihydroxy-prost-13E-en-1-oic acid is a prostaglandin analog characterized by three hydroxyl groups at positions 9α, 11α, and 15R, along with a trans double bond at C13 (13E configuration). Prostaglandins are lipid-derived mediators involved in inflammation, smooth muscle contraction, and vascular regulation. The stereochemistry of hydroxyl groups and double bonds critically influences their biological activity . This compound shares structural homology with prostaglandin F2α (PGF2α, dinoprost) but differs in the configuration of the C15 hydroxyl group (15R vs. 15S in dinoprost) .

Properties

IUPAC Name

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17-,18+,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-HBYHEDERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various prostaglandin derivatives with altered functional groups, which can have different biological activities .

Scientific Research Applications

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid involves binding to specific prostaglandin receptors on cell surfaces. This binding triggers a cascade of intracellular events, leading to various physiological responses. The compound primarily targets the prostaglandin F receptor, influencing processes such as smooth muscle contraction and inflammation .

Comparison with Similar Compounds

Dinoprost (PGF2α)

  • Structure : (5Z,9α,11α,13E,15S)-9,11,15-trihydroxyprosta-5,13-dien-1-oic acid.
  • Key Differences: C15 hydroxyl configuration: 15S in dinoprost vs. 15R in the target compound. Dinoprost has a 5Z double bond, while the target compound lacks this feature.
  • Biological Impact: Dinoprost is a potent uterotonic agent used in obstetrics. The 15S configuration enhances binding to the FP receptor, mediating smooth muscle contraction. The 15R isomer may exhibit altered receptor affinity or metabolic stability .

9α,11α,15S-Trihydroxy-prosta-5Z,13E-dien-1-oic Acid, 1,15-Lactone

  • Structure : Lactonization of the carboxylic acid at C1 and hydroxyl at C15 forms a cyclic ester (C20H32O4, MW 336.47 g/mol) .
  • Key Differences: Lactone formation eliminates the free carboxylic acid, reducing polarity and enhancing lipophilicity (LogP: 3.52 vs. ~1.5 for non-lactone analogs).
  • Exhibits slower metabolism in vivo .

Fluprostenol

  • Structure: (+)-9α,11α,15R-Trihydroxy-16-(3-trifluoromethylphenoxy)-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid (C23H29F3O6, MW 458.5 g/mol) .
  • Key Differences: 16-Trifluoromethylphenoxy substitution and tetranor chain (C17–C20 removed).
  • Biological Impact :
    • Enhanced FP receptor selectivity and prolonged half-life due to steric hindrance from the trifluoromethyl group. Used clinically to treat glaucoma .

9,11-Azo-Prostaglandin III

  • Structure: (5Z,9α,11α,13E,15S)-9,11-azo-15-hydroxyprosta-5,13-dienoic acid .
  • Key Differences :
    • Azo group (-N=N-) replaces the 9,11-diol, creating a stable mimic of prostaglandin endoperoxides (PGH2/PGG2).
  • Biological Impact :
    • 7-fold greater potency than PGG2 in stimulating rabbit aorta contraction. Resistance to β-oxidation extends its half-life .

11-Deoxy Prostaglandin F1α

  • Structure : 9α,15S-Dihydroxy-prost-13E-en-1-oic acid (lacks 11α-OH) .
  • Key Differences :
    • Absence of 11α-hydroxyl group reduces hydrogen-bonding capacity.
  • Biological Impact :
    • Diminished receptor activation, as the 11α-OH is critical for FP receptor interaction. Primarily acts as a metabolite .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Key Features Biological Activity Highlights
Target Compound C20H32O5 352.47 9α,11α,15R-OH; 13E Pending in vivo studies
Dinoprost (PGF2α) C20H34O5 354.49 9α,11α,15S-OH; 5Z,13E Uterotonic, FP receptor agonist
1,15-Lactone Derivative C20H32O4 336.47 Cyclic ester at C1-C15 Prodrug with enhanced stability
Fluprostenol C23H29F3O6 458.50 16-CF3-phenoxy; tetranor chain Glaucoma therapy
9,11-Azo-Prostaglandin III C20H30N2O3 346.47 Azo group at C9-C11 Potent endoperoxide mimic
11-Deoxy Prostaglandin F1α C20H34O4 338.49 Lacks 11α-OH Minor metabolite

Key Research Findings

Metabolic Stability : The 15R configuration in the target compound may slow β-oxidation compared to 15S analogs, as seen in a 15S isomer study where 10–20% of the compound was excreted unchanged in rats .

Receptor Selectivity: Fluprostenol’s 16-CF3-phenoxy group increases FP receptor binding affinity, demonstrating how substituents enhance target specificity .

Structural Mimicry: The 9,11-azo-prostanoid’s stability and potency highlight the role of non-hydroxyl functional groups in mimicking endogenous mediators .

Biological Activity

Overview

9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid is a prostaglandin analog derived from prostaglandin F2alpha, recognized for its significant role in various physiological processes. This compound exhibits unique stereochemistry that influences its biological activities, particularly in inflammation and smooth muscle function. Prostaglandins are bioactive lipids that are integral to numerous biological functions, including modulation of the reproductive and cardiovascular systems.

The biological activity of this compound primarily involves its interaction with specific prostaglandin receptors, particularly the prostaglandin F receptor (FP). Upon binding to these receptors, it triggers intracellular signaling cascades that lead to various physiological responses:

  • Smooth Muscle Contraction: The compound can induce contraction in smooth muscle tissues, which is crucial for reproductive functions and vascular regulation.
  • Inflammatory Response Modulation: It plays a role in mediating inflammatory processes by influencing cytokine release and other inflammatory markers.

Biological Activities

The compound has been investigated for several biological activities:

  • Anti-inflammatory Effects: It has shown potential in reducing inflammation through modulation of immune responses.
  • Reproductive Health: As a prostaglandin analog, it is involved in regulating reproductive functions such as ovulation and uterine contractions.
  • Cardiovascular Effects: Its influence on vascular smooth muscle can affect blood flow and pressure.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Prostaglandin F2alphaInvolved in similar physiological processesParent compound
15®-Prostaglandin F1alphaDifferent stereochemistry affecting activityAnalog with distinct effects
9alpha,11alpha,15R-trihydroxy...Unique binding affinity and receptor interactionSpecific stereochemistry enhancing activity

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications in therapeutic settings:

  • Study on Smooth Muscle Contraction:
    • A study demonstrated that this compound effectively induced contraction in isolated uterine tissues, suggesting its utility in managing reproductive health issues .
  • Anti-inflammatory Research:
    • Research indicated that the compound significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation, showcasing its potential as an anti-inflammatory agent .
  • Cardiovascular Impact:
    • Investigations into its effects on vascular tissues revealed that the compound could modulate blood vessel tone, indicating possible applications in cardiovascular therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid
Reactant of Route 2
9alpha,11alpha,15R-trihydroxy-prost-13E-en-1-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.